N,2,5-三甲基苯-1-磺酰胺

描述

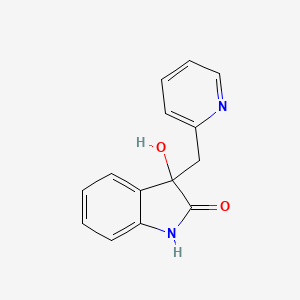

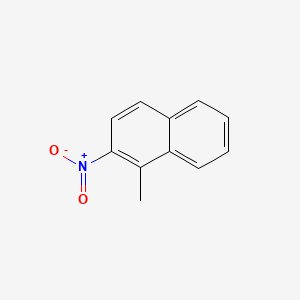

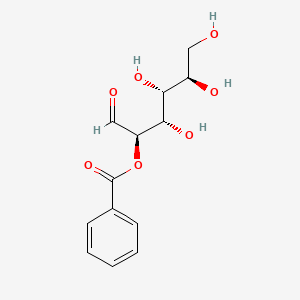

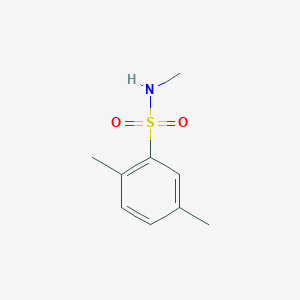

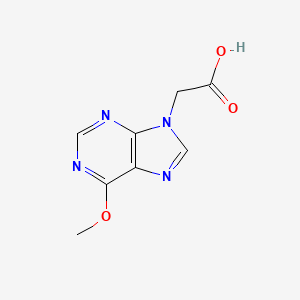

“N,2,5-trimethylbenzene-1-sulfonamide” is a chemical compound . It is a derivative of trimethylbenzene, which is a group of substances of aromatic hydrocarbons . The structure of trimethylbenzenes consists of a benzene ring with three methyl groups as a substituent .

Synthesis Analysis

The synthesis of sulfonamides, the group to which “N,2,5-trimethylbenzene-1-sulfonamide” belongs, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method is frequently used and produces a greater yield compared to other methods .Molecular Structure Analysis

The molecular formula of “N,2,5-trimethylbenzene-1-sulfonamide” is C9H13NO2S . Sulfonamides, including “N,2,5-trimethylbenzene-1-sulfonamide”, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis

Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . This allows them to play a role in treating a diverse range of disease states .科学研究应用

1. 抗菌应用

N,2,5-三甲基苯-1-磺酰胺衍生物,例如 N-磺酰胺 2-吡啶酮中的衍生物,已显示出显着的抗菌活性。这些衍生物可以抑制二氢蝶酸合酶 (DHPS) 和二氢叶酸还原酶 (DHFR) 酶,从而对细菌和真菌菌株表现出有效的活性 (Azzam, Elsayed, & Elgemeie, 2020)。

2. 环境监测

磺酰胺,包括 N,2,5-三甲基苯-1-磺酰胺,在环境监测中很重要。已经开发出检测水样中磺酰胺的方法,利用微固相萃取和高效液相色谱等技术进行灵敏测定 (Zhou & Fang, 2015)。

3. 传感器开发

已经进行了研究,利用 N,2,5-三甲基苯-1-磺酰胺的衍生物开发用于重金属离子的高效传感器。这些传感器,例如基于 N,N'-(乙烷-1,2-二基)双(2,5-二甲氧基苯磺酰胺)的传感器,用于检测环境和医疗保健领域中的离子,如 Co2+ (Sheikh 等人,2016 年)。

4. 癌症研究

某些磺酰胺衍生物,包括与 N,2,5-三甲基苯-1-磺酰胺在结构上相关的衍生物,已被研究其作为抗癌剂的潜力。例如,已经合成了一些具有吡啶结构的新型磺酰胺,并评估了它们对特定癌细胞系的抗肿瘤活性 (Debbabi 等人,2017 年)。

5. 气体分离应用

由 3,5-二氨基-2,4,6-三甲基苯磺酸等化合物合成的磺酸官能化三甲基取代聚酰亚胺在气体分离中显示出有希望的应用。这些材料显示出选择性渗透性,使其适用于天然气脱硫等工艺 (Abdulhamid 等人,2021 年)。

作用机制

Sulfonamides, including “N,2,5-trimethylbenzene-1-sulfonamide”, are competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

安全和危害

The safety data sheet for related compounds like 1,2,4-Trimethylbenzene indicates that they are flammable liquids and may cause skin irritation, serious eye irritation, and may be harmful if inhaled . They may also cause respiratory irritation and are toxic to aquatic life with long-lasting effects .

未来方向

Sulfonamides, including “N,2,5-trimethylbenzene-1-sulfonamide”, have been in use for almost 90 years and have been in contact with a wide diversity of environmental compartments . Future research could explore the effect of sulfonamides on bacterial cells, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

属性

IUPAC Name |

N,2,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7-4-5-8(2)9(6-7)13(11,12)10-3/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJYHTWLUYDADV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60979309 | |

| Record name | N,2,5-Trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6326-21-2 | |

| Record name | N,2,5-Trimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6326-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC31199 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,2,5-Trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Isopropyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3055084.png)